![molecular formula C19H21ClF3N5O2 B610686 (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1523406-39-4](/img/structure/B610686.png)
(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
SAR405 is an inhibitor of the phosphoinositide 3-kinase (PI3K) class III isoform Vps34 (IC50 = 1.2 nM). It is without effect (IC50 > 10,000 nM) on other PI3K isoforms and mTOR. SAR405 alters vesicle trafficking and inhibits autophagy by blocking autophagosome formation. SAR405 also synergizes with the mTOR inhibitor everolimus in preventing the proliferation of renal tumor cell lines.
SAR-405 is a potent and selective PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells. SAR405 treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition. Combining SAR405 with everolimus results in a significant synergy on the reduction of cell proliferation using renal tumor cells.
Scientific Research Applications
Inhibitor of Autophagy
SAR405 is known as an inhibitor of autophagy . Autophagy is a mechanism of degradation and recycling of cellular components involved in survival and cell death phenomena .
Molecular Docking Studies
SAR405 has been used in molecular docking studies . For instance, it has been used as a ligand in the docking of protein-ligand complexes using Autodock Vina and AutoDock4 .
Research on Vps34
SAR405 is a highly specific inhibitor of Vps34 . Vps34 is a class III phosphatidylinositol 3-kinase that plays a key role in autophagy, endocytic trafficking, and other cellular processes .
Research on Cancer
SAR405 has been used in cancer research . For example, it has been used in studies on CDIP1 expression-induced apoptosis in MCF-7 breast cancer cells .
Research on Lysosomal Dysfunction
SAR405 has been used in studies on lysosomal dysfunction . It has been found that inhibiting PIK3C3 kinase activity with SAR405 disrupts the late endosome and lysosome compartments and results in a dysfunction of lysosomes .
Research on Cell Death Mechanisms
SAR405 has been used in studies on cell death mechanisms . It has been found that treatment of cells expressing CDIP1 with SAR405 caused a reduction in autophagy and promoted apoptosis .
Mechanism of Action
Target of Action
SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the PI3K class III (PIK3C3) isoform Vps34 . PIK3C3/Vps34 is the lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) .
Mode of Action
SAR405 inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . SAR405 treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .
Biochemical Pathways
The primary biochemical pathway affected by SAR405 is autophagy . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . It can be upregulated under stress conditions, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids . SAR405’s inhibition of PIK3C3 disrupts this process .
Pharmacokinetics
Sar405 has been described as a low molecular mass kinase inhibitor of pik3c3 , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The inhibition of PIK3C3 by SAR405 disrupts vesicle trafficking and inhibits autophagy . This can lead to a dysfunction of lysosomes . Additionally, combining SAR405 with everolimus, an FDA-approved MTOR inhibitor, results in a significant synergy on the reduction of cell proliferation using renal tumor cells . This indicates a potential therapeutic application for PIK3C3 inhibitors in cancer .
Action Environment
It’s worth noting that the effectiveness of sar405 can be enhanced when combined with other agents, such as the mtor inhibitor everolimus .
properties
IUPAC Name |
(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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